molecular formula C10H7BrN2O2 B578527 4-Amino-6-bromoquinoline-3-carboxylic acid CAS No. 1216263-67-0

4-Amino-6-bromoquinoline-3-carboxylic acid

Cat. No.: B578527
CAS No.: 1216263-67-0
M. Wt: 267.082
InChI Key: NNUIEFZTKCWYTA-UHFFFAOYSA-N
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Description

4-Amino-6-bromoquinoline-3-carboxylic acid is a sophisticated quinoline-based building block of significant interest in medicinal chemistry, particularly in the discovery of new anti-infective therapies. Its core structure serves as a privileged scaffold in the design and synthesis of 4-oxo-3-carboxyl quinolone analogues, a class of compounds demonstrating potent activity against both chloroquine-sensitive (CQ-S) and multi-drug-resistant (CQ-R) strains of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The bromine atom at the 6-position and the carboxylic acid at the 3-position provide versatile synthetic handles for further functionalization via cross-coupling reactions and derivatization, allowing researchers to probe structure-activity relationships and optimize properties like potency and solubility . This compound enables the exploration of novel antimalarial agents to which the parasite has not been previously exposed, addressing the critical global health challenge of drug resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIEFZTKCWYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673694
Record name 4-Amino-6-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216263-67-0
Record name 4-Amino-6-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 4 Amino 6 Bromoquinoline 3 Carboxylic Acid

Intrinsic Reactivity of the Quinoline (B57606) Heterocyclic System

The quinoline scaffold, a fusion of a benzene ring and a pyridine (B92270) ring, exhibits a rich and varied chemical reactivity. gcwgandhinagar.com As a heterocyclic aromatic compound, all atoms within the quinoline ring are sp2 hybridized, and the system satisfies Hückel's rule for aromaticity. gcwgandhinagar.com The nitrogen atom, being more electronegative than carbon, imparts a significant influence on the electron distribution within the rings.

This nitrogen atom exerts an electron-withdrawing effect, which deactivates the pyridine portion of the molecule towards electrophilic aromatic substitution (EAS) compared to benzene. gcwgandhinagar.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.com In contrast, electrophilic substitution reactions preferentially occur on the electron-richer benzene ring. gcwgandhinagar.com The precise position of substitution is dictated by the reaction conditions and the substituents already present on the ring.

Transformations Involving the Bromine Moiety at Position 6

The bromine atom at the 6-position, located on the benzene ring of the quinoline system, serves as a versatile handle for introducing further molecular diversity. Its transformations primarily follow two major pathways: nucleophilic aromatic substitution and organometallic cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

While the benzene ring of quinoline is generally less reactive towards nucleophiles than the pyridine ring, nucleophilic aromatic substitution (SNAr) at the bromine-substituted C-6 position can be achieved, particularly when the ring is activated by strongly electron-withdrawing groups. semanticscholar.orgresearchgate.net For instance, the introduction of a nitro group can significantly enhance the reactivity of an adjacent bromo group towards nucleophilic displacement by cyclic amines like morpholine and piperazine. semanticscholar.orgresearchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on Bromoquinoline Derivatives

Bromoquinoline Derivative Nucleophile Activating Group Product Reference
5-Nitro-6-bromoquinoline Morpholine 5-Nitro 6-Morpholinyl-5-nitroquinoline semanticscholar.org
5-Nitro-6-bromoquinoline Piperazine 5-Nitro 6-Piperazinyl-5-nitroquinoline semanticscholar.org
6-Bromoquinoline Piperidine None 6-Piperidinylquinoline acs.org

Organometallic Reactions for Further Functionalization

Organometallic chemistry provides powerful tools for the functionalization of aryl halides like 6-bromoquinoline derivatives. iitd.ac.inlibretexts.org Palladium-catalyzed cross-coupling reactions are particularly prominent for forming new carbon-carbon and carbon-heteroatom bonds at the C-6 position.

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide, has been successfully applied to 6-bromoquinoline systems. researchgate.net This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. For example, a novel one-pot nucleophilic aromatic substitution–intramolecular cyclization–Suzuki coupling sequence has been developed to efficiently synthesize complex derivatives, demonstrating the robustness of this methodology. nih.gov Other organometallic transformations, such as bromine-magnesium exchange using reagents like lithium tributylmagnesate, can generate a quinolinyl-magnesium species, which can then react with various electrophiles to introduce different functional groups. chemicalbook.com

Table 2: Organometallic Functionalization of Bromoquinoline Scaffolds

Reaction Type Bromoquinoline Substrate Coupling Partner/Reagent Catalyst/Conditions Product Type Reference
Suzuki-Miyaura Coupling 6-Bromo-1,2,3,4-tetrahydroquinolines Phenylboronic acids Dichlorobis(triphenylphosphine)palladium(II) 6-Aryl-tetrahydroquinolines researchgate.net
Suzuki Coupling (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate Boronic ester Pd(PPh3)4 C-6 functionalized Torin analogs nih.gov

Reactions of the Carboxylic Acid Functionality at Position 3

The carboxylic acid group at position 3 is a key site for derivatization, enabling the extension of the molecular framework through the formation of esters and amides.

Esterification and Etherification Reactions

The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com Efficient, one-step procedures for synthesizing quinoline-3-carboxylic acid esters from precursors like o-nitrobenzaldehydes have also been developed, highlighting the accessibility of these derivatives. acs.org While direct etherification of a carboxylic acid is not a standard reaction, its conversion to an ester opens up pathways for further modifications.

Amidation and Peptide Coupling Analogues

The carboxylic acid at position 3 can be readily converted into an amide via reaction with a primary or secondary amine. Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst such as titanium tetrafluoride, to drive off water. researchgate.net More commonly, the carboxylic acid is first activated using a coupling reagent. Reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) or other coupling agents (e.g., HATU, HOBt), are highly effective for this transformation. This approach is crucial in medicinal chemistry, as demonstrated by the synthesis of novel 4-aminoquinoline (B48711) analogues where the side chain is modified with an amide bond, leading to compounds with significant biological activity. researchgate.net This strategy allows for the linkage of amino acids or other amine-containing fragments to the quinoline core, creating peptide coupling analogues.

Decarboxylation Studies

The decarboxylation of 4-Amino-6-bromoquinoline-3-carboxylic acid involves the removal of the carboxyl group from the C3 position. Generally, the decarboxylation of quinoline-3-carboxylic acids requires significant energy input, often in the form of high temperatures or the use of a catalyst. The stability of the resulting carbanion or the transition state leading to it is a crucial factor in the ease of this reaction.

Detailed experimental studies on the decarboxylation of this specific molecule are not extensively documented in publicly available literature. However, based on the general principles of aromatic carboxylic acid decarboxylation, several outcomes can be anticipated. Thermal decarboxylation would likely proceed at elevated temperatures, potentially in a high-boiling point solvent. The reaction mechanism would involve the formation of a zwitterionic intermediate, facilitated by the basic nitrogen of the quinoline ring, followed by the elimination of carbon dioxide to yield 4-amino-6-bromoquinoline.

Catalytic methods could offer a milder pathway for decarboxylation. Metal-catalyzed decarboxylation, for instance, using copper salts, is a common strategy for related aromatic carboxylic acids. The mechanism in such cases often involves the formation of a metal-carboxylate complex, which then undergoes decarboxylation and subsequent protonolysis to give the final product.

Table 1: Hypothetical Decarboxylation Conditions for this compound

MethodReagents/ConditionsExpected ProductPutative Mechanism
ThermalHigh-boiling solvent (e.g., quinoline), Heat (200-250 °C)4-Amino-6-bromoquinolineZwitterionic intermediate followed by CO2 elimination
CatalyticCopper(I) oxide, Quinoline, Heat4-Amino-6-bromoquinolineFormation of a copper-carboxylate complex

Reactivity of the Amino Group at Position 4

The amino group at the C4 position of the quinoline ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-donating resonance effect, which increases the electron density on the nitrogen atom, making it a potent nucleophile.

The amino group of this compound is expected to readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides would lead to the formation of the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct and to deprotonate the amino group, further enhancing its nucleophilicity. The carboxylic acid group might also react under these conditions, leading to potential selectivity challenges.

Alkylation: Similarly, alkylation with alkyl halides would yield N-alkylated products. The reaction conditions would likely involve a base to facilitate the nucleophilic attack of the amino group on the alkyl halide. Due to the potential for over-alkylation, controlling the stoichiometry of the reactants and the reaction conditions would be crucial to achieve mono-alkylation.

Table 2: Representative Acylation and Alkylation Reactions

ReactionReagentConditionsExpected Product
AcylationAcetyl chloridePyridine, 0 °C to rt4-Acetamido-6-bromoquinoline-3-carboxylic acid
AlkylationMethyl iodideK2CO3, DMF, rt4-(Methylamino)-6-bromoquinoline-3-carboxylic acid

The primary amino group at the C4 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the imine introduces a new C=N double bond, which can be further modified, for example, through reduction to a secondary amine. The stability of the resulting Schiff base would depend on the nature of the carbonyl compound used. Aromatic aldehydes, for instance, would likely form more stable, conjugated Schiff bases.

Table 3: Illustrative Condensation Reactions

Carbonyl CompoundCatalystExpected Product (Schiff Base)
BenzaldehydeAcetic acid (catalytic)4-((Benzylidene)amino)-6-bromoquinoline-3-carboxylic acid
Acetonep-Toluenesulfonic acid4-((Propan-2-ylidene)amino)-6-bromoquinoline-3-carboxylic acid

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a significant synthetic challenge. The molecule possesses a nucleophilic amino group, a carboxylic acid that can act as both an acid and a nucleophile (as a carboxylate), and the quinoline ring which can undergo electrophilic substitution.

Chemoselectivity: In reactions involving both the amino and carboxylic acid groups, the choice of reagents and conditions is paramount. For instance, in an acylation reaction, a strong acylating agent under harsh conditions might react with both the amino and carboxylic acid groups. Milder, more selective conditions would be needed to favor N-acylation over O-acylation of the carboxylate.

Regioselectivity: With respect to the quinoline ring, electrophilic aromatic substitution would be directed by the existing substituents. The powerful activating effect of the amino group at C4 would likely direct incoming electrophiles to the C5 and C3 positions. However, the presence of the bulky carboxylic acid at C3 might sterically hinder substitution at that position, potentially favoring substitution at C5. The deactivating effect of the bromine at C6 would further influence the regiochemical outcome of such reactions.

Controlling the selectivity in complex reaction environments would necessitate careful optimization of reaction parameters such as temperature, solvent, catalyst, and the nature of the reactants.

Design and Synthesis of Functionalized Derivatives and Analogues of 4 Amino 6 Bromoquinoline 3 Carboxylic Acid

Comprehensive Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the 4-aminoquinoline (B48711) core, SAR investigations have elucidated key structural requirements for various pharmacological effects.

The substituent at the 7-position of the quinoline (B57606) ring (analogous to the 6-position in the parent compound) is critical. Studies on 4-aminoquinoline antimalarials have shown that electron-withdrawing groups at this position, such as the bromine in 4-amino-6-bromoquinoline-3-carboxylic acid, are often essential for high potency. researchgate.netnih.gov These groups can influence the pKa of the quinoline ring nitrogen and the side chain, which affects drug accumulation in the acidic food vacuole of the malaria parasite. researchgate.net The lipophilicity of the substituent at this position also plays a role in the compound's ability to interact with its target, such as hematin. researchgate.net

The 4-amino group is another key feature. It is a common structural element in potent antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.gov Modifications of this group, often by introducing alkylamino side chains, are crucial for activity. The basicity of the amino group in the side chain is considered essential for the pH trapping mechanism that concentrates the drug at its site of action. nih.gov

The carboxylic acid group at the 3-position is also a significant determinant of biological activity. In studies of quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2 and insulin-like growth factor receptors (IGF-1R), this acidic moiety was found to be crucial for inhibitory activity. rsc.orgacs.org Converting the carboxylic acid to its corresponding ester or amide can drastically alter the compound's properties and selectivity, sometimes enhancing its absorption in acidic cancer tissue environments. prepchem.com

Table 1: SAR Insights for 4-Aminoquinoline-3-Carboxylic Acid Derivatives

Position Substituent/Group Impact on Activity Research Context
C3 Carboxylic Acid (-COOH) Often crucial for kinase inhibitory activity. rsc.orgacs.org Kinase Inhibition
C4 Amino Group (-NH₂) A key pharmacophoric feature; allows for side chain attachment. nih.gov Antimalarial
C6 Bromo Group (-Br) Electron-withdrawing nature can enhance potency. researchgate.net Antimalarial
C4-Amino Alkylamino Side Chain Basicity is important for drug accumulation (pH trapping). nih.gov Antimalarial
C3 Carboxamide (-CONH₂) Can improve stability, solubility, and membrane permeability. nih.gov General Drug Design

Rational Design Principles for Modulating Physicochemical Properties and Molecular Interactions in Research

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For derivatives of this compound, these principles are applied to optimize their properties for research applications, such as kinase inhibition.

One key principle is the strategic modification of the quinoline scaffold to enhance interactions with the target protein. For instance, in designing inhibitors for protein kinase CK2, derivatives of 3-quinoline carboxylic acid were synthesized to explore interactions within the enzyme's active site. nih.gov It was found that hydrophobic substituents could form strong interactions with hydrophobic residues like Val53, Val66, and Ile174 in the active site. nih.gov The 6-bromo substituent on the parent compound provides a handle for introducing such varied hydrophobic or aromatic groups via cross-coupling reactions, allowing for the systematic probing of this interaction space.

Another design principle involves modulating the compound's physicochemical properties, such as pKa, to improve selectivity. Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives as antiproliferative agents focused on converting ester precursors to carboxylic acids. prepchem.com This change in pKa was intended to enhance drug absorption and concentration in the acidic microenvironment of tumors while reducing uptake in non-cancerous cells, thereby increasing selectivity. prepchem.com

Furthermore, the creation of hybrid molecules is a common strategy. This involves combining the 4-aminoquinoline-3-carboxylic acid scaffold with another pharmacophore to create a molecule with a dual or enhanced mechanism of action. This approach has been used to develop new antimalarial agents by linking 4-aminoquinolines to other heterocyclic systems. acs.orgyoutube.com The design of these hybrids aims to overcome drug resistance and improve efficacy. acs.org

Synthesis of Novel Quinolone-3-carboxamide and Carboxhydrazide Derivatives

The carboxylic acid at the C-3 position of this compound is a versatile functional group that can be readily converted into amides and hydrazides. This transformation is a common strategy to expand chemical diversity and modulate the pharmacological profile of the parent compound. The resulting carboxamides often exhibit improved stability, solubility, and membrane permeability. nih.gov

The synthesis of quinoline-3-carboxamide (B1254982) derivatives typically involves a standard two-step procedure. First, the carboxylic acid is activated, often by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used. In the second step, the activated acyl intermediate is reacted with a desired primary or secondary amine to form the corresponding carboxamide. This method allows for the introduction of a wide variety of substituents on the amide nitrogen.

A series of novel quinoline-3-carboxamide derivatives were designed and synthesized as potential cholesteryl ester transfer protein (CETP) inhibitors, demonstrating the utility of this synthetic transformation in drug discovery. nih.gov Similarly, quinoline-3-carboxamide analogues of Tasquinimod have been synthesized to target HDAC4 in metastatic castration-resistant prostate cancer. mdpi.com

The synthesis of carboxhydrazides (or hydrazides) follows a similar pathway. The activated carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine. These carboxhydrazides can then serve as intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles or pyrazoles. For example, a series of quinoline derivatives containing a carboxhydrazide moiety were synthesized as part of a study on new antitumor agents. tandfonline.com

Table 2: Representative Synthesis of Quinolone-3-Carboxamide

Starting Material Reagents Intermediate/Product Research Area
Quinolone-3-carboxylic acid 1. SOCl₂ or Oxalyl Chloride2. R¹R²NH (Amine) Quinolone-3-carboxamide General Synthesis
2-Amino-6-methoxybenzoic acid Triphosgene, then Amine Quinolone-3-carboxamide (Tasquinimod analogue) Prostate Cancer mdpi.com

Synthesis and Research Application of Fused Heterocyclic Analogues (e.g., Tetrazoloquinolines, Pyridoquinolines)

Fusing an additional heterocyclic ring onto the quinoline framework of this compound can significantly alter its three-dimensional shape, electronic properties, and biological activity, leading to novel compounds with unique pharmacological profiles.

Tetrazoloquinolines: The 4-amino group of the parent scaffold is a key precursor for the synthesis of tetrazolo[1,5-a]quinolines. This transformation is typically achieved through diazotization of the amino group with sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by reaction with sodium azide (B81097) (NaN₃). The resulting fused tetrazole ring acts as a bioisostere for a carboxylic acid group, but with different steric and electronic properties. This strategy has been successfully employed to develop potent inhibitors of protein kinase CK2. nih.gov In a study on 3-quinoline carboxylic acid derivatives, several tetrazolo-quinoline-4-carboxylic acids were identified as the most active inhibitors, with IC₅₀ values in the submicromolar range. rsc.orgnih.gov

Pyridoquinolines: The fusion of a pyridine (B92270) ring to the quinoline core results in pyridoquinolines, a class of tetracyclic compounds with significant biological potential. Depending on the position of the fusion and the nitrogen atom in the new ring, different isomers such as pyrido[3,2-g]quinoline (B3050440) and pyrido[2,3-g]quinoline (B1214354) can be formed. These are often synthesized through multi-step reactions or one-pot procedures catalyzed by transition metals. For example, an efficient synthesis of pyrido[3,2-g]quinolines and pyrido[2,3-g]quinolines has been achieved via the reaction of diaroylphenylenediamines with alkynes in the presence of a reusable ionic liquid catalyst. researchgate.net Pyrido[3,2-g]quinoline derivatives have been evaluated for their antiproliferative activity, with certain diamino-substituted compounds showing potent inhibition of cancer cell lines. rsc.org

Strategies for Introducing Diverse Substituents and Hybrid Molecules

The this compound scaffold offers multiple sites for modification, enabling the introduction of diverse substituents and the creation of hybrid molecules to fine-tune activity and explore new chemical space.

Substitution at the 6-position: The bromine atom at the C-6 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The Suzuki coupling, which uses a boronic acid and a palladium catalyst, is a particularly powerful tool for forming new carbon-carbon bonds. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position, which can significantly impact the molecule's biological activity by, for example, improving target binding or altering solubility.

Modification of the 4-amino group: The amino group at C-4 can be functionalized through nucleophilic aromatic substitution (SₙAr) reactions, typically starting from a 4-chloroquinoline (B167314) precursor. By reacting the 4-chloroquinoline with various amines, a diverse library of side chains can be installed. This strategy is central to the development of many 4-aminoquinoline antimalarials. While the parent compound already possesses the 4-amino group, further alkylation or acylation is possible to create more complex derivatives.

Hybrid Molecules: A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked. This approach aims to create compounds with dual modes of action or improved potency and resistance profiles. The 4-aminoquinoline scaffold has been successfully hybridized with other heterocyclic systems. For instance, hybrids of 4-aminoquinoline and pyrano[2,3-c]pyrazoles have been synthesized and evaluated as potent antimalarial agents, with some showing high efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. acs.orgyoutube.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Amino-6-bromoquinoline-3-carboxylic acid, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be utilized to assemble a complete structural picture.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. The aromatic protons on the quinoline (B57606) ring system would appear as distinct signals, with their chemical shifts and coupling constants revealing their positions relative to the amino, bromo, and carboxylic acid functional groups. The protons of the amino group and the carboxylic acid group would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and electronic environment. For instance, the carbon of the carboxylic acid group would be expected at a significantly downfield shift.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and the carbons they are directly attached to or are two to three bonds away from, respectively. These 2D experiments are crucial for definitively assigning all proton and carbon signals.

Expected ¹H and ¹³C NMR Data (Hypothetical): A detailed experimental spectrum is not available in the cited sources. The following table is a hypothetical representation based on known chemical shift ranges for similar structures.

Interactive Table: Hypothetical NMR Data
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2~8.5C2 ~145
H5~7.8C3 ~110
H7~8.0C4 ~150
H8~8.2C4a ~125
NH₂~5.0-6.0 (broad)C5 ~128
COOH>10.0 (broad)C6 ~120
C7 ~135
C8 ~130
C8a ~148
COOH ~170

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HR-ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry with Electrospray Ionization (HR-ESI-MS) would be the method of choice for this compound.

HR-ESI-MS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two major peaks in the mass spectrum for the molecular ion, separated by two mass units.

Fragmentation analysis would involve inducing the molecular ion to break apart and then analyzing the masses of the resulting fragments. This data would help to confirm the connectivity of the atoms within the molecule.

Expected HR-ESI-MS Data:

Interactive Table: Expected Mass Spectrometry Data
IonCalculated m/z
[M+H]⁺ (with ⁷⁹Br)266.9767
[M+H]⁺ (with ⁸¹Br)268.9747

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and various C=C and C=N stretches associated with the quinoline ring.

Expected IR Absorption Bands:

Interactive Table: Expected IR Data
Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amino)3400-3300
O-H Stretch (Carboxylic Acid)3300-2500 (broad)
C=O Stretch (Carboxylic Acid)1725-1700
C=C and C=N Stretches (Aromatic)1620-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinoline ring in this compound would be expected to absorb UV light, resulting in one or more absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions are characteristic of the electronic structure of the molecule.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

For crystalline samples of this compound, single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in the solid state. This method can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. Such an analysis would provide definitive proof of the molecular structure.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the peak is a characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the peak observed in the HPLC chromatogram by providing the mass-to-charge ratio of the eluting compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₇BrN₂O₂). A close match between the experimental and theoretical values serves as strong evidence for the proposed molecular formula and the purity of the sample.

Theoretical Elemental Composition:

Interactive Table: Elemental Analysis Data
ElementTheoretical Percentage
Carbon (C)44.97%
Hydrogen (H)2.64%
Bromine (Br)29.91%
Nitrogen (N)10.49%
Oxygen (O)11.98%

Computational and Theoretical Investigations of 4 Amino 6 Bromoquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Optimized Geometry, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-Amino-6-bromoquinoline-3-carboxylic acid, DFT calculations are instrumental in determining its optimized ground-state geometry. These calculations typically employ a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to accurately model the electron distribution and molecular structure.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. This information is fundamental for understanding the steric and electronic effects of the substituents on the quinoline (B57606) ring. For instance, the presence of the bromine atom at the 6-position and the amino group at the 4-position influences the planarity of the quinoline ring system and the orientation of the carboxylic acid group at the 3-position.

DFT calculations also provide insights into the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for predicting reactivity, as it highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atoms of the quinoline ring and the amino group, as well as the oxygen atoms of the carboxylic acid, are expected to be electron-rich regions, susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups, along with the carbon atoms adjacent to electronegative atoms, will likely be electron-deficient, indicating sites for nucleophilic attack.

The following table presents representative optimized geometric parameters for a substituted quinoline derivative, calculated using DFT, to illustrate the type of data obtained from such studies.

ParameterValue
Bond Length (C-Br)~1.90 Å
Bond Length (C-N, amino)~1.38 Å
Bond Angle (C-C-COOH)~120°
Dihedral Angle (Quinoline ring)~0°

Note: The data in this table is representative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Parameters (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. csmres.co.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the electron-deficient regions of the quinoline ring and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO gap can be calculated using DFT. For similar quinoline derivatives, the HOMO-LUMO gap is typically in the range of 3-5 eV. scirp.org This value provides a quantitative measure of the molecule's reactivity. A smaller gap would imply that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω), can also be derived from the HOMO and LUMO energies. These parameters provide further insights into the molecule's stability and reactivity.

The following table summarizes typical FMO energies and related reactivity parameters for a substituted quinoline derivative.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0
Chemical Hardness (η)2.5
Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.2

Note: The data in this table is representative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density within a molecule and the stabilizing effects of hyperconjugative interactions. NBO analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals.

Significant E(2) values are expected for interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the quinoline ring as acceptors. This indicates significant electron delocalization from the substituents into the ring system, which contributes to the stability of the molecule. For instance, the interaction between the lone pair of the amino nitrogen and the π* orbitals of the quinoline ring would be a key stabilizing factor. Similarly, interactions between the oxygen lone pairs of the carboxylic acid and adjacent σ* orbitals can reveal important intramolecular hydrogen bonding.

The following table presents examples of significant hyperconjugative interactions and their stabilization energies (E(2)) that could be expected in this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N(amino)π(C-C, quinoline)~5-10
LP(2) O(carbonyl)σ(C-C, quinoline)~2-5
π(C-C, quinoline)π*(C-C, quinoline)~15-20

Note: The data in this table is representative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape and intermolecular interactions. dovepress.com For this compound, MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand its flexibility and how it interacts with its surroundings.

Conformational analysis through MD simulations can reveal the preferred orientations of the carboxylic acid and amino groups relative to the quinoline ring. This is crucial for understanding how the molecule might interact with a biological target or other molecules. The simulations can identify the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can observe the formation and dynamics of hydrogen bonds between the solute and solvent molecules. For this compound, the amino and carboxylic acid groups are expected to form strong hydrogen bonds with water molecules. The simulations can provide information on the number of hydrogen bonds, their lifetimes, and their geometric properties. This information is critical for understanding the molecule's solubility and its behavior in aqueous environments. nih.gov

The following table summarizes the types of intermolecular interactions that can be analyzed using MD simulations.

Interaction TypeDescription
Hydrogen BondingInteractions between the H-bond donors (NH₂, COOH) and acceptors (N in quinoline, O in COOH) of the molecule and surrounding solvent or other molecules. researchgate.net
van der Waals InteractionsNon-specific attractive or repulsive forces between the molecule and its environment.
π-π StackingPotential interactions between the aromatic quinoline ring and other aromatic systems.

Prediction of Reaction Pathways and Mechanistic Insights (e.g., Electron Density at Reactive Sites)

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to gain insights into their mechanisms. For this compound, this could involve studying its reactivity in various chemical transformations. The electron density distribution, calculated using DFT, is a key factor in predicting reactive sites. grnjournal.us

For example, the sites with the highest electron density (nucleophilic centers) are prone to attack by electrophiles, while sites with low electron density (electrophilic centers) are susceptible to attack by nucleophiles. The MEP map, as mentioned earlier, provides a visual representation of these reactive sites.

Furthermore, computational methods can be used to model the transition states of potential reactions. By calculating the activation energies for different reaction pathways, it is possible to predict which reaction is most likely to occur. This can be particularly useful in understanding the regioselectivity of reactions involving the quinoline ring. For instance, in an electrophilic aromatic substitution reaction, calculations could predict whether the substitution is more likely to occur at the 5- or 7-position of the quinoline ring, considering the directing effects of the existing amino and bromo substituents.

Studies on Non-linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Quinoline derivatives, with their extended π-conjugated systems, are known to exhibit significant NLO properties. mdpi.com

Computational methods can be used to calculate the NLO properties of this compound, such as the first hyperpolarizability (β). These calculations are typically performed using DFT with a functional that is well-suited for describing electronic properties, such as CAM-B3LYP.

The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the carboxylic acid and the electronegative bromine atom) attached to the π-conjugated quinoline system can lead to a significant intramolecular charge transfer upon excitation, which is a key requirement for a large NLO response. Theoretical calculations can quantify the magnitude of this charge transfer and its contribution to the hyperpolarizability. The results of these studies can guide the design of new quinoline derivatives with enhanced NLO properties for specific applications.

The following table presents typical calculated NLO properties for a substituted quinoline derivative.

ParameterValue (esu)
Dipole Moment (μ)~3-5 D
Average Polarizability (α)~20-30 x 10⁻²⁴
First Hyperpolarizability (β)~10-50 x 10⁻³⁰

Note: The data in this table is representative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Molecular Docking Studies for Exploring Binding Modes (excluding specific biological target efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to a protein's active site. For this compound, molecular docking studies can be performed to explore its potential binding modes with various protein targets, without assessing its efficacy.

The process involves generating a three-dimensional structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the amino and carboxylic acid groups are likely to form hydrogen bonds with polar residues in the binding site, while the quinoline ring can engage in hydrophobic and π-π stacking interactions. The bromine atom can also participate in halogen bonding, which is an increasingly recognized interaction in molecular recognition. Understanding these potential binding modes can provide valuable information for the rational design of new molecules with improved binding properties.

The following table summarizes the types of information that can be obtained from molecular docking studies.

InformationDescription
Binding PoseThe predicted three-dimensional orientation and conformation of the ligand within the protein's binding site.
Binding AffinityA score that estimates the strength of the interaction between the ligand and the protein.
Key InteractionsIdentification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. ajol.info

Role As a Building Block in Complex Chemical Architectures and Advanced Materials Research

Application in the Synthesis of Diverse Quinolone-Based Scaffolds for Chemical Exploration

The 4-Amino-6-bromoquinoline-3-carboxylic acid scaffold is a powerful starting point for generating diverse libraries of quinolone derivatives. The bromine atom at the C-6 position is particularly significant as it serves as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a widely used reaction in the pharmaceutical industry to form carbon-carbon bonds. nih.gov This reaction allows for the attachment of a wide range of aryl and heteroaryl groups at the C-6 position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. For example, in the development of enzyme inhibitors, substitution at the C-6 position of the quinoline (B57606) scaffold has been shown to be critical for potency and selectivity. mdpi.com

The carboxylic acid at C-3 and the amino group at C-4 provide additional points for diversification. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the amino group can be acylated or alkylated. acs.org This multi-handle approach enables the exploration of chemical space around the quinoline core, leading to the discovery of molecules with fine-tuned properties.

Integration into Polyheterocyclic Systems and Annulated Derivatives

The structure of this compound is well-suited for the construction of more complex polyheterocyclic systems, where additional rings are fused to the quinoline core. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds that has garnered significant interest for its wide range of biological activities, including anti-inflammatory and anti-cancer properties. researchgate.net

The synthesis of these fused systems often involves the transformation of the 4-amino group into a better leaving group (like a chloro or hydroxy group) followed by cyclization with a hydrazine (B178648) derivative. researchgate.net The reaction builds a pyrazole (B372694) ring onto the quinoline scaffold, creating a new, rigid heterocyclic system. researchgate.net The substituents on the initial quinoline, such as the bromo group at the 6-position, are carried through the synthesis, allowing for further modification of the final polyheterocyclic product. Research into pyrazolo[4,3-c]quinolines has identified derivatives with potent inhibitory effects on nitric oxide (NO) production, which is relevant for treating inflammatory conditions. nih.govnih.gov

Table 1: Examples of Bioactive Pyrazolo[4,3-c]quinoline Derivatives This table is based on derivatives of the general pyrazolo[4,3-c]quinoline scaffold and illustrates the types of compounds that can be accessed through synthetic routes starting from functionalized quinolines.

Compound Name Biological Activity IC₅₀ Value
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) Inhibition of LPS-induced NO production 0.19 µM
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Inhibition of LPS-induced NO production 0.22 µM

Data sourced from reference nih.govnih.gov.

Contributions to the Development of Chemical Probes and Reagents for Research Applications

The intrinsic fluorescence of the quinoline nucleus makes it an attractive scaffold for the development of chemical probes and reagents. acs.org These tools are essential for studying biological processes, such as visualizing cellular components or measuring the concentration of specific analytes. The functional groups on this compound can be used to tune the photophysical properties (e.g., absorption and emission wavelengths) and to attach the probe to a molecule of interest.

For example, the carboxylic acid can be used to link the quinoline fluorophore to biomolecules like proteins or nucleic acids. The amino group can be modified to alter the electronic properties of the ring system, thereby modulating the fluorescence output in response to environmental changes like pH or the presence of metal ions. The bromo group allows for the introduction of other functionalities that could enhance targeting or binding specificity.

Pre-clinical Scaffold Modification and Optimization for Molecular Target Interaction Studies (e.g., enzyme inhibition research without clinical outcomes)

The 4-quinolone-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets like enzymes. nih.govnih.gov The specific functional handles of this compound make it an excellent starting material for scaffold modification and optimization in pre-clinical research.

Numerous studies have demonstrated the importance of this scaffold in the development of kinase inhibitors. For instance, derivatives of 3-quinoline carboxylic acid have been synthesized and identified as inhibitors of protein kinase CK2, with the most active compounds showing IC₅₀ values in the sub-micromolar range. nih.govresearchgate.net Similarly, a structure-hopping strategy led to the discovery of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in autoimmune diseases. acs.orgnih.gov In this research, the conversion of the carboxylic acid to a carboxamide was a key synthetic step, and analogues with bromine on the quinoline ring were synthesized to explore SAR. acs.org

The scaffold has also been utilized to develop inhibitors for other enzyme classes, such as HIV-1 integrase. mdpi.com Research has shown that modifications at both the N-1 and C-6 positions of the quinoline ring are critical for anti-integrase activity. mdpi.com The 6-bromo substituent on the target compound is ideally placed for such modifications via cross-coupling reactions.

Table 2: Enzyme Inhibition by Quinolone-3-Carboxylic Acid Derivatives This table showcases examples of inhibitors based on the quinoline scaffold, demonstrating its utility in drug discovery research.

Target Enzyme Derivative Class Key Structural Features Representative IC₅₀
Bruton's Tyrosine Kinase (BTK) 4-Aminoquinoline-3-carboxamides Carboxamide at C-3, various substituents 5.3 nM
Protein Kinase CK2 Tetrazolo-quinoline-4-carboxylic acids Fused tetrazole ring, carboxylic acid 0.65 µM
HIV-1 Integrase 6-(Pyrazolylmethyl)-4-quinolone-3-carboxylic acids Pyrazolylmethyl group at C-6 >100 µM (in initial screen)

Data sourced from references mdpi.comacs.orgnih.govresearchgate.netnih.gov.

Design and Synthesis of Combinatorial Libraries Utilizing the Quinoline Core for Lead Discovery

Combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a cornerstone of modern lead discovery. Quinolones are recognized as an attractive framework for the design of such libraries due to their synthetic tractability and biological relevance. nih.gov

This compound is an ideal scaffold for combinatorial synthesis. The three distinct functional groups (amino, bromo, carboxylic acid) provide orthogonal handles for derivatization. This means that each site can be reacted selectively without affecting the others, allowing for the systematic and controlled generation of a large library of analogues. For example, one could first perform a Suzuki coupling at the 6-bromo position with a set of 100 different boronic acids, then react the 3-carboxylic acid with a set of 100 different amines to form amides, and finally acylate the 4-amino group with a set of 100 different acyl chlorides. This three-step process could, in principle, generate one million unique compounds for screening.

Potential in Organic Electronic Materials Research (based on quinoline scaffold properties)

Beyond biological applications, quinoline derivatives are gaining interest in the field of materials science, particularly for organic electronics. Quinoline-based materials have been investigated for use in organic light-emitting diodes (OLEDs) due to their electron-transporting and light-emitting properties. The quinoline scaffold possesses inherent photophysical characteristics that can be tuned through chemical modification. nih.gov

The structure of this compound offers a pathway to novel organic electronic materials. The extended π-system of the quinoline core is essential for charge transport. The amino and bromo substituents can be used to modulate the electronic properties of the molecule, such as the HOMO/LUMO energy levels, which in turn affects the color of emitted light or the efficiency of charge transport. The bromo group is especially useful for building larger, conjugated systems through polymerization or cross-coupling reactions, which is a common strategy for creating materials for organic solar cells and transistors.

Future Research Directions and Unexplored Avenues for 4 Amino 6 Bromoquinoline 3 Carboxylic Acid

Development of Novel Stereoselective Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally been achieved through reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.gov However, these methods often lack stereocontrol. Future research could focus on developing novel stereoselective synthetic pathways to access chiral derivatives of 4-Amino-6-bromoquinoline-3-carboxylic acid.

Asymmetric catalysis using chiral ligands containing quinoline motifs has been explored for various transformations. thieme-connect.com A potential research direction would be the design and synthesis of chiral catalysts that can facilitate the enantioselective synthesis of precursors to this compound or its derivatives. For instance, asymmetric hydrogenation or cyclization reactions could be investigated.

Table 1: Proposed Stereoselective Approaches

Catalytic System Proposed Reaction Potential Outcome
Chiral Rhodium or Iridium complexes with phosphine ligands Asymmetric hydrogenation of a prochiral precursor Enantiomerically enriched tetrahydroquinoline derivatives
Chiral Brønsted acids Asymmetric Povarov reaction Diastereomerically and enantiomerically enriched quinoline derivatives

Advanced Mechanistic Investigations of Complex Transformations and Catalytic Cycles

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Computational studies, such as those using Density Functional Theory (DFT), have been successfully applied to investigate the mechanisms of reactions involving quinoline N-oxides. acs.orgacs.org

Future work could involve detailed computational and experimental studies on the intermediates and transition states of key synthetic steps. For example, investigating the mechanism of metal-catalyzed C-H activation at different positions of the quinoline ring could reveal pathways to selectively functionalize the molecule. nih.gov Isotope labeling studies and in-situ spectroscopic monitoring could provide valuable experimental data to support theoretical calculations.

Exploration of Its Role in Novel Catalysis or Supramolecular Chemistry

The nitrogen atom in the quinoline ring and the carboxylic acid group make this compound an interesting candidate for applications in catalysis and supramolecular chemistry. Quinoline derivatives are known to act as ligands in organometallic catalysis. nih.gov

Future research could explore the use of this compound as a ligand for various transition metals to create novel catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The amino and bromo substituents could be further functionalized to tune the electronic and steric properties of the resulting metal complexes.

In supramolecular chemistry, the ability of the carboxylic acid group to form hydrogen bonds and the potential for π-π stacking of the quinoline ring system could be exploited. Research into the self-assembly of this molecule on surfaces or in solution could lead to the formation of interesting supramolecular architectures like nanorods or nanoparticles. rsc.org

Innovative Applications in Chemical Biology and Material Science Research

The inherent fluorescence of the quinoline scaffold makes its derivatives attractive for applications in chemical biology and material science. acs.org Quinoline-based fluorescent probes have been developed for the detection of metal ions like zinc, which play important roles in biological systems. nih.gov

Future research could focus on developing this compound into a fluorescent probe for specific analytes or cellular imaging applications. The amino and bromo groups offer handles for conjugation to biomolecules or other signaling units. For instance, it could be developed as a theranostic agent, combining diagnostic imaging with therapeutic action. nih.gov

In material science, quinoline derivatives have been used in the development of organic semiconductors and dyes. wikipedia.orgresearchgate.net The electronic properties of this compound could be investigated for potential applications in organic light-emitting diodes (OLEDs) or as a component in functional polymers.

Table 2: Potential Applications in Chemical Biology and Material Science

Research Area Potential Application Rationale
Chemical Biology Fluorescent probe for metal ions or biomolecules Inherent fluorescence of the quinoline core and functional groups for specific binding
Material Science Component in organic electronic materials Aromatic structure with potential for charge transport

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. researchgate.netuc.pt The synthesis of quinoline derivatives has been successfully adapted to continuous flow processes. nih.govresearchgate.netresearchgate.net

An important future direction would be the development of a continuous flow synthesis for this compound. This would involve optimizing reaction conditions such as temperature, pressure, and residence time in a microreactor or packed-bed reactor. An automated flow synthesis platform could enable the rapid generation of a library of derivatives for screening in various applications. researchgate.net

Challenges and Opportunities in Scalable Synthesis for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes presents several challenges. Traditional methods for quinoline synthesis can have low yields and require harsh reaction conditions. nih.gov The development of efficient and scalable synthetic routes is crucial.

Future research should focus on developing robust and high-yielding synthetic methods that are amenable to scale-up. This could involve the use of nanocatalysts to improve reaction efficiency and selectivity. nih.govresearchgate.net The design of a batch plant for the manufacture of quinoline derivatives has been considered, and such principles could be applied to the production of this compound. Overcoming challenges in purification and isolation on a larger scale will also be a key aspect of this research. The successful scale-up of related compounds highlights the potential in this area. beilstein-journals.orgnih.gov

Exploration of Self-Assembly and Nanomaterial Applications

The spontaneous organization of molecules into ordered structures through self-assembly is a powerful tool for creating novel nanomaterials. rsc.org The structure of this compound, with its planar aromatic core and hydrogen-bonding functionalities, suggests a propensity for self-assembly. A related quinoline derivative has been shown to form self-assembled monolayers on gold surfaces. pku.edu.cn

Future investigations could explore the self-assembly behavior of this molecule under different conditions (e.g., in various solvents, on different substrates). This could lead to the formation of nanomaterials such as nanofibers, vesicles, or gels with unique properties. Furthermore, the incorporation of this molecule into nanoformulations could enhance its utility in applications such as drug delivery. mdpi.com The use of quinoline derivatives in the fabrication of supramolecular complexes with catalytic activity also presents an exciting avenue for exploration. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-6-bromoquinoline-3-carboxylic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated quinoline precursors. For example, introducing the amino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) under inert conditions. Ethyl ester intermediates (e.g., ethyl 4-amino-6-bromoquinoline-3-carboxylate) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Purity (>95%) is achieved through column chromatography or recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, UV detection) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., bromine at C6, amino at C4). Compare peaks with analogous quinoline derivatives .
  • Mass spectrometry : ESI-HRMS for molecular ion validation (expected [M+H]+^+ at m/z 297.0 for C10H8BrN2O2\text{C}_{10}\text{H}_8\text{BrN}_2\text{O}_2) .
  • Purity assessment : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) at 254 nm .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Hazards : Potential skin/eye irritation due to brominated aromatic structures. Use nitrile gloves, lab coats, and safety goggles .
  • Storage : Keep in amber vials under inert gas (N2_2) at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antiviral applications?

  • Methodological Answer :

  • Substituent modification : Replace the bromine at C6 with electron-withdrawing groups (e.g., -CF3_3) to enhance binding to viral integrase enzymes, as seen in HIV-1 inhibitors like GS-9137 .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles to improve metabolic stability while retaining polarity .
  • Activity assays : Use in vitro HIV-1 integrase strand-transfer assays (IC50_{50} values) to quantify inhibition .

Q. What computational strategies are effective in predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., HIV-1 integrase, PDB: 3OYA). Parameterize the compound using Gaussian09 for charge optimization .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds with residues like Lys159 and Glu152 .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
  • Meta-analysis : Compare IC50_{50} values across studies after normalizing for assay conditions (e.g., pH, serum concentration). For example, anti-cancer activity discrepancies may arise from differing p53 status in cell lines .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with sodium bicarbonate to generate a sodium salt, increasing solubility >10-fold (test via shake-flask method at pH 7.4) .
  • Prodrug approach : Synthesize methyl or PEGylated esters to enhance permeability, then hydrolyze in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.